molecular formula C13H13ClN2O3 B2766118 2-(4-chlorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034590-79-7

2-(4-chlorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2766118
CAS No.: 2034590-79-7
M. Wt: 280.71
InChI Key: FCJHLZPJPMMRAD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activities

  • Synthesis and Herbicidal Activities of Isoxazolyloxy Acetamide Derivatives : A study on 2-(5-isoxazolyloxy)acetamide derivatives, which are structurally similar to 2-(4-chlorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide, showed potent herbicidal activities against upland field plants. Compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited strong activity against various upland weeds without affecting cotton at specific concentrations (Kai et al., 1998).

Pharmaceutical Research

  • Anti-inflammatory, Anti-thrombotic and Molecular Docking Studies : Research on 1,3,4-Oxadiazole derivatives, which are chemically related to the compound , indicated significant anti-inflammatory and anti-thrombotic effects in rats. Molecular docking studies suggested these compounds could be developed into anti-inflammatory pharmaceutical products (Basra et al., 2019).

Chemical Analysis and Synthesis

  • Synthesis of Phenoxy Amide Derivatives : A study on the synthesis of N-substituted-4-(p-chlorophenoxy)acetamide derivatives, closely related to the specified compound, explored the effects of solvents on the chlorination of phenoxy acetamide additives. It was found that solvents with higher polarity facilitated chlorination more effectively (Wang et al., 2011).

Environmental Impact

  • Adsorption Thermodynamics of Phenoxy Acetic Acid : Research involving 2,4,5-trichlorophenoxy acetic acid, a compound related to 2-(4-chlorophenoxy)-N-((5-methylisoxazol-4-yl)methyl)acetamide, focused on its adsorption behavior and thermodynamics, providing insights into its environmental impact as a systemic herbicide (Khan & Akhtar, 2011).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-9-10(7-16-19-9)6-15-13(17)8-18-12-4-2-11(14)3-5-12/h2-5,7H,6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHLZPJPMMRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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